Cas no 1462-88-0 (5-nitro-3-Pyridinecarboxamide)

5-nitro-3-Pyridinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 5-nitro-3-Pyridinecarboxamide
- 3-Pyridinecarboxamide, 5-nitro-
- 5-nitropyridine-3-carboxamide
- 5-nitro-pyridine-3-carboxamide
- 1462-88-0
- NRIRFQSGTYJBCX-UHFFFAOYSA-N
- CHEMBL28765
- SB53107
- BS-21420
- 5-nitronicotinamide
- 5-Nitro-nicotinamide
- DTXSID30535092
- SCHEMBL6086071
-
- インチ: InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10)
- InChIKey: NRIRFQSGTYJBCX-UHFFFAOYSA-N
- ほほえんだ: [N+](C1=CN=CC(C(N)=O)=C1)([O-])=O
計算された属性
- せいみつぶんしりょう: 167.03315
- どういたいしつりょう: 167.03309103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- PSA: 99.12
5-nitro-3-Pyridinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343094-1g |
5-Nitro-3-pyridinecarboxamide |
1462-88-0 | 95%+ | 1g |
$404 | 2022-06-12 | |
Alichem | A029206804-25g |
5-Nitronicotinamide |
1462-88-0 | 97% | 25g |
1,656.24 USD | 2021-06-01 | |
Alichem | A029206804-10g |
5-Nitronicotinamide |
1462-88-0 | 97% | 10g |
1,005.00 USD | 2021-06-01 | |
A2B Chem LLC | AA64341-250mg |
5-Nitro-3-pyridinecarboxamide |
1462-88-0 | 97% | 250mg |
$793.00 | 2024-04-20 | |
Alichem | A029206804-5g |
5-Nitronicotinamide |
1462-88-0 | 97% | 5g |
737.00 USD | 2021-06-01 | |
1PlusChem | 1P001E9H-100mg |
3-Pyridinecarboxamide, 5-nitro- |
1462-88-0 | 97% | 100mg |
$429.00 | 2025-02-19 | |
A2B Chem LLC | AA64341-100mg |
5-Nitro-3-pyridinecarboxamide |
1462-88-0 | 97% | 100mg |
$402.00 | 2024-04-20 | |
1PlusChem | 1P001E9H-250mg |
3-Pyridinecarboxamide, 5-nitro- |
1462-88-0 | 97% | 250mg |
$841.00 | 2025-02-19 |
5-nitro-3-Pyridinecarboxamide 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
5-nitro-3-Pyridinecarboxamideに関する追加情報
5-Nitro-3-Pyridinecarboxamide (CAS No. 1462-88-0): Properties, Applications, and Market Insights
5-Nitro-3-Pyridinecarboxamide (CAS No. 1462-88-0) is a specialized organic compound with a growing presence in pharmaceutical and agrochemical research. This nitro-substituted pyridine derivative features a carboxamide functional group at the 3-position, making it a valuable intermediate for synthesizing more complex molecules. The compound's molecular formula is C6H5N3O3, with a molecular weight of 167.12 g/mol.
Recent interest in 5-nitro-3-pyridinecarboxamide applications has surged due to its potential role in developing novel antimicrobial agents and crop protection chemicals. Researchers are particularly investigating its use as a precursor for heterocyclic compound synthesis, which aligns with current trends in green chemistry and sustainable pharmaceutical development. The compound's nitro group reactivity makes it valuable for creating diverse molecular architectures.
The physical properties of 5-Nitro-3-Pyridinecarboxamide include a crystalline solid form at room temperature, with moderate solubility in polar organic solvents. Its thermal stability and compatibility with various reaction conditions have made it attractive for multi-step synthetic processes. Analytical techniques like HPLC analysis and mass spectrometry are commonly employed for purity assessment and characterization.
In pharmaceutical applications, 5-nitro-3-pyridinecarboxamide derivatives show promise in addressing current challenges in drug-resistant infections – a major global health concern. The compound's scaffold has been modified to create potential enzyme inhibitors, particularly targeting microbial pathogens. This aligns with the growing demand for novel antibiotic scaffolds in medicinal chemistry research.
The agrochemical sector has shown increasing interest in 5-nitro-3-pyridinecarboxamide synthesis for developing next-generation plant protection agents. Its structural features allow for the creation of compounds with potential fungicidal activity, addressing the need for environmentally friendly pesticides with novel modes of action. This application taps into the current focus on sustainable agriculture solutions.
Market analysis indicates steady growth in demand for 5-Nitro-3-Pyridinecarboxamide, particularly from contract research organizations and specialty chemical manufacturers. The compound's pricing reflects its status as a high-purity research chemical, with supply chains emphasizing quality control and regulatory compliance. Current research publications suggest expanding applications in material science and catalysis as well.
From a synthetic chemistry perspective, 5-nitro-3-pyridinecarboxamide reactions offer interesting possibilities for regioselective functionalization. The compound serves as a versatile building block for creating nitrogen-rich heterocycles, which are increasingly important in medicinal chemistry and materials science. Recent studies have explored its use in metal-organic frameworks (MOFs) development.
Quality specifications for 5-Nitro-3-Pyridinecarboxamide typically require ≥98% purity, verified by chromatographic methods. Storage recommendations emphasize protection from moisture and light to maintain stability. The compound's spectroscopic properties, including characteristic IR absorption bands and NMR chemical shifts, provide reliable identification markers for analytical laboratories.
Environmental and safety considerations for 5-nitro-3-pyridinecarboxamide handling follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) is recommended during handling. The compound's ecological impact and degradation pathways are subjects of ongoing research, particularly in relation to green chemistry principles.
Future research directions for 5-Nitro-3-Pyridinecarboxamide include exploring its potential in bioconjugation chemistry and prodrug development. The compound's structural features make it a candidate for creating targeted drug delivery systems, aligning with current trends in precision medicine. Additionally, its applications in electronic materials and organic semiconductors are being investigated.
The global market for 5-nitro-3-pyridinecarboxamide suppliers shows regional variations, with major producers located in North America, Europe, and Asia. Pricing trends reflect the compound's specialty chemical status and the complexity of its synthesis. Current patent analysis reveals growing intellectual property activity surrounding derivatives of this compound, particularly in pharmaceutical applications.
Analytical challenges associated with 5-Nitro-3-Pyridinecarboxamide characterization include distinguishing it from similar pyridine derivatives. Advanced techniques like 2D NMR spectroscopy and high-resolution mass spectrometry are increasingly employed for unambiguous identification. These methods support quality assurance in chemical manufacturing and research applications.
In conclusion, 5-Nitro-3-Pyridinecarboxamide (CAS No. 1462-88-0) represents an important chemical intermediate with diverse applications across multiple scientific disciplines. Its unique combination of nitro and carboxamide functionalities on a pyridine ring creates opportunities for innovation in drug discovery, agrochemical development, and advanced materials. As research continues to uncover new applications, this compound is likely to maintain its relevance in specialty chemistry markets and academic research.
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